
5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol, also known as CFM-4, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-4 belongs to the class of small molecule inhibitors that target specific proteins to modulate their activity.
作用机制
5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol exerts its effects by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways. This ultimately leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by inhibiting the activity of CK2. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis, where it may reduce inflammation and prevent tissue damage.
实验室实验的优点和局限性
5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol has several advantages for lab experiments. It is a potent inhibitor of CK2, making it an attractive tool for studying the role of CK2 in various cellular processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some assays. In addition, this compound has not been extensively studied in vivo, so its effects in animal models are not well understood.
未来方向
There are several potential future directions for 5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol research. One area of interest is the development of more potent and selective inhibitors of CK2. This could lead to the development of more effective cancer therapies that target CK2. Another area of interest is the study of this compound in animal models to better understand its effects in vivo. This could lead to the development of new therapies for autoimmune disorders such as rheumatoid arthritis. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and improve its efficacy in treating various diseases.
合成方法
5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol is synthesized using a multi-step process that involves the use of various reagents and intermediates. The synthesis starts with the reaction of 2-chloro-4-fluorobenzyl alcohol with potassium carbonate to form the corresponding alkoxide. The alkoxide is then reacted with 2-(5-bromopyrimidin-4-yloxy)phenol to form the desired product, this compound. The final compound is purified using column chromatography to obtain a high purity product.
科学研究应用
5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis.
属性
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4/c1-30-21-4-2-3-5-22(21)32-23-12-27-14-28-24(23)18-9-8-17(11-20(18)29)31-13-15-6-7-16(26)10-19(15)25/h2-12,14,29H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVOOOWFMYWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

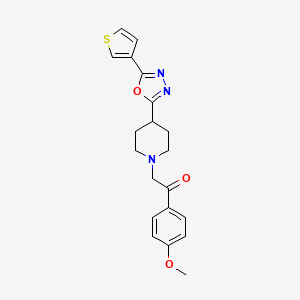
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2898895.png)
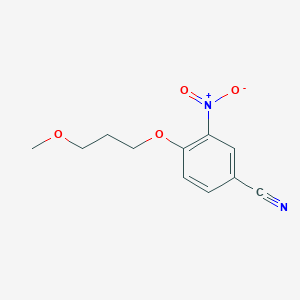

![3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2898902.png)
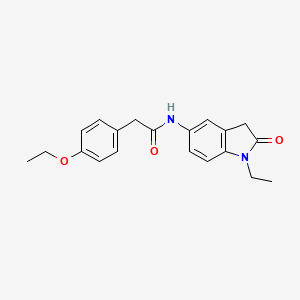
![3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898906.png)
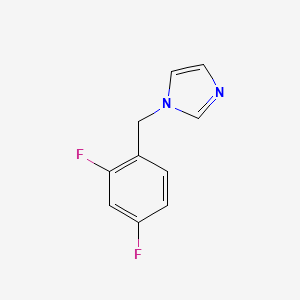
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
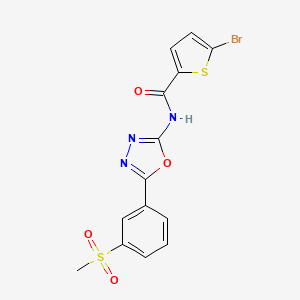

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
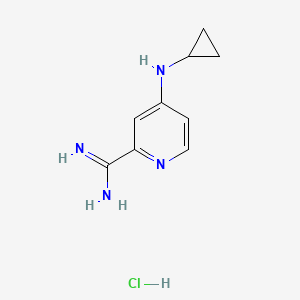
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)